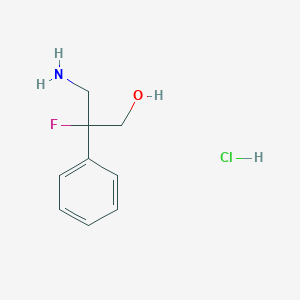

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride is a fluorinated organic compound with the molecular formula C9H12FNO·HCl and a molecular weight of 205.66 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a phenyl group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroacetophenone and ammonia.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully regulated to ensure optimal yield.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and quality of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Fluorine Center

The electron-withdrawing effect of fluorine enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitution under basic or catalytic conditions.

Example :

In the synthesis of Fluoxetine derivatives, fluorinated intermediates undergo substitution with p-trifluoromethylphenol under basic conditions to form ether linkages .

Oxidation and Reduction Reactions

The amino and hydroxyl groups participate in redox reactions, often requiring protective strategies to avoid side reactions.

Amino Group Reactivity

- Oxidation : Tertiary amines (if formed via alkylation) are resistant to oxidation, while primary/secondary amines oxidize to nitro or imine derivatives under strong oxidants (e.g., KMnO₄, CrO₃) .

- Reduction : The -NH₂ group can be alkylated or acylated. For example, reductive amination with ketones/aldehydes forms secondary amines .

Hydroxyl Group Reactivity

- Oxidation : The -OH group oxidizes to ketones (e.g., using KMnO₄) or carboxylic acids under harsh conditions.

- Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) is used to protect -OH during multi-step syntheses .

Acid-Base and Salt Formation

The hydrochloride salt enhances solubility in polar solvents and participates in acid-catalyzed reactions.

Etherification and Esterification

The hydroxyl group reacts with electrophiles to form ethers or esters, often requiring activation.

Example :

In a patent synthesis, the hydroxyl group in 1-phenyl-3-(N-methylamino)-propane-1-ol was etherified with 1-chloro-4-trifluoromethylbenzene to form Fluoxetine .

Biocatalytic Transformations

Enzymatic pathways enable stereoselective modifications, particularly relevant for chiral centers.

| Enzyme Class | Reaction | Outcome | Sources |

|---|---|---|---|

| Alcohol Dehydrogenase | Oxidation of -OH to ketone | Chiral ketone intermediates | |

| Transaminase | Amination of ketones | Enantiopure amino alcohols |

Key Insight :

Biocatalytic cascades involving epoxide hydrolases and dehydrogenases have been used to synthesize enantiopure analogs, suggesting applicability for resolving racemic mixtures of the target compound .

Thermal and Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications:

The incorporation of fluorine into organic compounds, including amino acids, has been shown to enhance their biological activity and pharmacokinetic properties. Fluorinated compounds often exhibit improved metabolic stability, which is crucial for drug efficacy. Specifically, 3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride can serve as a precursor in the synthesis of fluorinated phenylalanines, which have been identified as potential enzyme inhibitors and therapeutic agents. These fluorinated amino acids can modulate the properties of peptides and proteins, enhancing their bioavailability and stability in biological systems .

Enzyme Inhibition:

Research indicates that fluorinated amino acids can act as effective enzyme inhibitors. For instance, the compound could be utilized in the development of inhibitors targeting phosphodiesterase enzymes (PDEs), which play a significant role in various signaling pathways associated with diseases such as cancer and neurological disorders . The unique electronic properties of fluorine contribute to the binding affinity and selectivity of these inhibitors.

Biochemical Studies

Protein Stability:

The introduction of fluorinated amino acids into protein structures has been linked to increased stability. The "fluoro-stabilization effect" refers to the enhanced resistance of proteins to denaturation when natural amino acids are substituted with their fluorinated counterparts. This property is particularly beneficial for the design of protein-based therapeutics and vaccines .

Synthesis of Novel Compounds:

this compound can also be employed as a building block in the synthesis of novel chiral compounds. Its ability to participate in various chemical reactions allows for the creation of diverse derivatives with potential applications in drug discovery and development .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect various biochemical pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-phenylpropan-1-ol hydrochloride: Lacks the fluorine atom, resulting in different chemical properties.

3-Amino-2-chloro-2-phenylpropan-1-ol hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

The presence of the fluorine atom in 3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity. This makes it particularly valuable in research and industrial applications where specific interactions are required .

Actividad Biológica

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and comparative analysis with similar compounds, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H13ClFNO. It features a fluorinated amino alcohol structure, which is significant for its biological activity. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for therapeutic applications.

The primary biological targets of this compound include:

- Leishmania aethiopica : The compound exhibits potent antipromastigote activity, indicating its potential as an antileishmanial agent.

- Plasmodium berghei : It has shown effectiveness against this malaria-causing parasite.

The mode of action involves the compound fitting into the active site of the LmPTR1 pocket, disrupting the life cycle of Leishmania by inhibiting its growth.

Comparative Efficacy

In comparative studies, this compound demonstrated superior antipromastigote activity, being 174-fold more effective than miltefosine and 2.6-fold more effective than amphotericin B deoxycholate. This highlights its potential as a therapeutic agent in treating leishmaniasis.

Biochemical Pathways

The compound's action suggests interference with key biochemical pathways involved in the metabolism of parasites. Specifically, it may disrupt:

- Energy metabolism : By inhibiting enzymes critical for ATP production in parasites.

Case Study: Antileishmanial Activity

A study conducted on the efficacy of this compound against Leishmania aethiopica revealed that it significantly reduced parasite load in vitro and in vivo models. The results indicated a dose-dependent response, with higher concentrations yielding better outcomes in reducing parasitic viability.

Pharmacokinetics

Research into the pharmacokinetics of this compound has shown promising results regarding its absorption and distribution. It reaches peak plasma concentrations rapidly, suggesting efficient bioavailability. The half-life studies indicate prolonged retention in systemic circulation, which is beneficial for sustained therapeutic effects .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antiparasitic Activity | Mechanism of Action | Efficacy Compared to Standard |

|---|---|---|---|

| Miltefosine | Moderate | Inhibition of lipid metabolism | Baseline |

| Amphotericin B deoxycholate | High | Membrane disruption | 2.6-fold less effective |

| 3-Amino-2-fluoro... HCl | Very High | Enzyme inhibition at LmPTR1 pocket | 174-fold more effective |

Propiedades

IUPAC Name |

3-amino-2-fluoro-2-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKGGGBPMZOOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(CO)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.